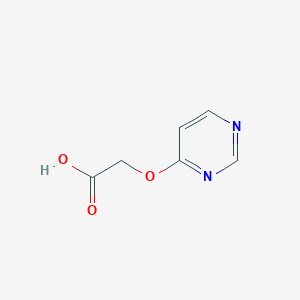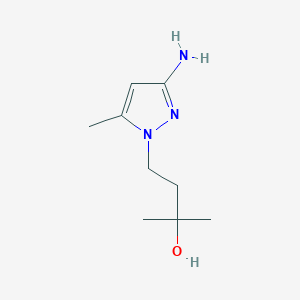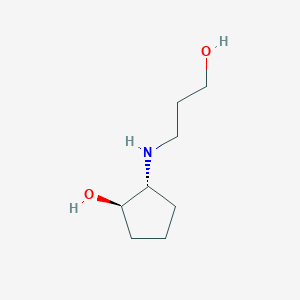![molecular formula C11H10BrNO2 B13341902 5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to a spirocyclic indoline framework, which is further connected to a cyclopropane ring and a carboxylic acid group. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of an indoline derivative followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as n-butyllithium, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of oncology.
Industry: The compound’s unique structure makes it valuable in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects, such as the inhibition of cell proliferation in cancer research .
Comparison with Similar Compounds
- 5’-Bromospiro[cyclopropane-1,3’-indoline]
- 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one
- 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
Comparison: Compared to these similar compounds, 5’-Bromospiro[cyclopropane-1,2’-indoline]-3’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane]-3-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO2/c12-6-1-2-8-7(5-6)9(10(14)15)11(13-8)3-4-11/h1-2,5,9,13H,3-4H2,(H,14,15) |
InChI Key |
YSRWITQRCIHIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C3=C(N2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


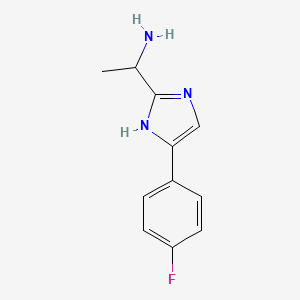


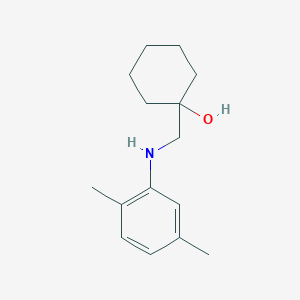
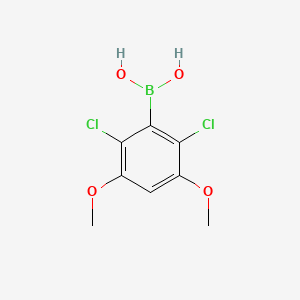
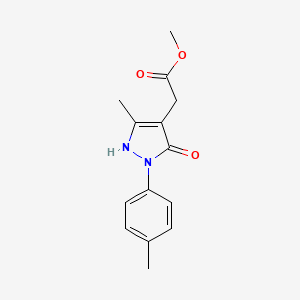
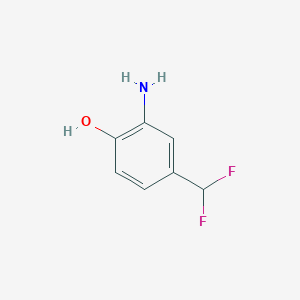
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
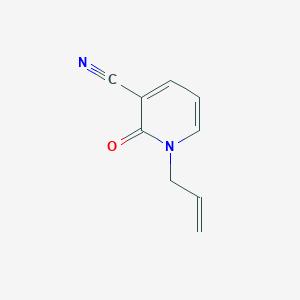
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
